N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
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Overview
Description
N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug discovery, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves the reaction of 2-(4-ethylphenoxy)ethylamine with benzimidazole derivatives under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reaction conditionssuitable solvent, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced benzimidazole compounds. Substitution reactions can result in a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can be compared with other similar compounds, such as:
N-(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide: Similar structure but different functional groups, leading to variations in biological activity and applications.
N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide: Another related compound with distinct properties and uses in scientific research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented with the following details:
- Molecular Formula : C24H29N3O
- Molecular Weight : 391.5 g/mol
- CAS Number : 924850-39-5
This compound features a benzimidazole core, which is often associated with various pharmacological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, particularly through the modulation of signaling pathways associated with apoptosis and cell cycle regulation.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines, thereby potentially benefiting conditions characterized by chronic inflammation.
Target Interactions
This compound interacts with various biological targets, including:
Target Type | Target Name | Effect |
---|---|---|
Enzyme | Protein Kinase B (Akt) | Inhibition |
Receptor | Epidermal Growth Factor Receptor | Antagonism |
Cytokine | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition |
These interactions are crucial for understanding the therapeutic applications of the compound.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability in breast and colon cancer cells, attributed to apoptosis induction via the mitochondrial pathway. The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HT29 (Colon Cancer) | 15.3 |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers such as IL-6 and TNF-α compared to control groups.
Summary of Findings
Overall, research indicates that this compound possesses promising biological activities that warrant further investigation for potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-18-10-12-19(13-11-18)29-16-14-27-21-8-5-4-7-20(21)26-23(27)17(2)25-24(28)22-9-6-15-30-22/h4-13,15,17H,3,14,16H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBWYMOJPAVKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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